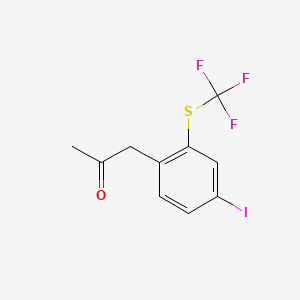
1-(4-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound with the molecular formula C10H8F3IOS and a molecular weight of 360.13 g/mol . This compound is characterized by the presence of an iodine atom, a trifluoromethylthio group, and a propan-2-one moiety attached to a phenyl ring .
Preparation Methods
Chemical Reactions Analysis
1-(4-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The iodine atom and trifluoromethylthio group can be substituted with other groups under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The iodine and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to various targets . The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-(4-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one: Similar structure but with a different position of the propanone moiety.
1-(2-Iodo-4-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with different positions of the iodine and trifluoromethylthio groups.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the phenyl ring .
Biological Activity
1-(4-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound notable for its complex structure and potential biological activities. Its unique combination of halogen substituents and a trifluoromethylthio group makes it a subject of interest in medicinal chemistry and pharmacological research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H10F3IOS, with a molecular weight of approximately 394.58 g/mol. The presence of iodine and trifluoromethylthio groups significantly influences its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biomolecules, including enzymes and receptors. The halogen atoms enhance the compound's binding affinity, potentially leading to significant pharmacological effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular processes.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.
Biological Activity Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Comparative Biological Activities of Similar Compounds
Case Study 2: Cytotoxicity in Cancer Research
Research involving halogenated phenyl ketones has shown promising results in cancer cell lines. Compounds with similar structures have demonstrated cytotoxic effects, indicating that this compound may warrant further investigation for its anticancer properties.
Properties
Molecular Formula |
C10H8F3IOS |
|---|---|
Molecular Weight |
360.14 g/mol |
IUPAC Name |
1-[4-iodo-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8F3IOS/c1-6(15)4-7-2-3-8(14)5-9(7)16-10(11,12)13/h2-3,5H,4H2,1H3 |
InChI Key |
MIKMWEWZLUIKFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)I)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















